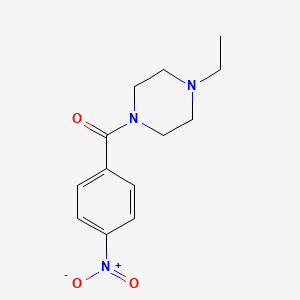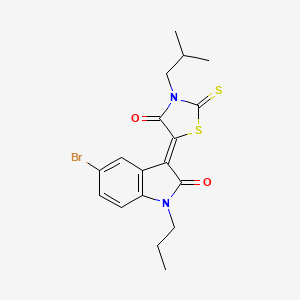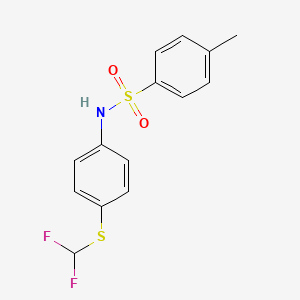
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate is a complex organic compound with the molecular formula C23H18Br2N2O4 and a molecular weight of 546.219 g/mol . This compound is notable for its unique structure, which includes multiple bromine atoms and a carbohydrazonoyl group, making it of interest in various fields of chemical research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate typically involves multi-step organic reactions. One common method starts with the bromination of benzoyl compounds to introduce bromine atoms at specific positions. This is followed by the formation of the carbohydrazonoyl group through a reaction with hydrazine derivatives. The final step involves esterification with 4-ethoxybenzoic acid under acidic or basic conditions to form the desired ester compound .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations, is crucial for efficient large-scale synthesis.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols or amines.
Substitution: The bromine atoms in the compound make it susceptible to nucleophilic substitution reactions, where bromine can be replaced by other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Nucleophiles: Sodium hydroxide (NaOH), ammonia (NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can lead to a variety of derivatives with different functional groups replacing the bromine atoms.
科学研究应用
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and dyes.
作用机制
The mechanism of action of 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate depends on its specific application. In biological systems, it may interact with cellular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of bromine atoms and the carbohydrazonoyl group can enhance its binding affinity and specificity for certain molecular targets.
相似化合物的比较
Similar Compounds
4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-propoxybenzoate: Similar structure but with a propoxy group instead of an ethoxy group.
4-Bromo-2-(2-(2-hydroxybenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate: Contains a hydroxy group instead of a bromine atom.
Uniqueness
The unique combination of bromine atoms and the carbohydrazonoyl group in 4-Bromo-2-(2-(2-bromobenzoyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate distinguishes it from similar compounds. This structure imparts specific chemical reactivity and potential biological activity that can be leveraged in various research and industrial applications.
属性
CAS 编号 |
765907-79-7 |
|---|---|
分子式 |
C23H18Br2N2O4 |
分子量 |
546.2 g/mol |
IUPAC 名称 |
[4-bromo-2-[(E)-[(2-bromobenzoyl)hydrazinylidene]methyl]phenyl] 4-ethoxybenzoate |
InChI |
InChI=1S/C23H18Br2N2O4/c1-2-30-18-10-7-15(8-11-18)23(29)31-21-12-9-17(24)13-16(21)14-26-27-22(28)19-5-3-4-6-20(19)25/h3-14H,2H2,1H3,(H,27,28)/b26-14+ |
InChI 键 |
MWNMSXZMXOWVKM-VULFUBBASA-N |
手性 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)/C=N/NC(=O)C3=CC=CC=C3Br |
规范 SMILES |
CCOC1=CC=C(C=C1)C(=O)OC2=C(C=C(C=C2)Br)C=NNC(=O)C3=CC=CC=C3Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N'-[(E)-(2-hydroxyphenyl)methylidene]-4-[(4-methylbenzyl)oxy]benzohydrazide](/img/structure/B12010738.png)

![allyl 2-[3-(3-fluoro-4-methylbenzoyl)-4-hydroxy-2-(4-isopropylphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12010747.png)



![2-[4-chloro-3-(2-chlorophenyl)-1H-pyrazol-1-yl]-N,N,2-trimethylpropanamide](/img/structure/B12010765.png)

![[4-[(E)-[[2-[(3,4-dimethoxybenzoyl)amino]acetyl]hydrazinylidene]methyl]-2-methoxyphenyl] 4-methylbenzoate](/img/structure/B12010789.png)
![4-[(4-chlorophenyl)sulfonylamino]-N-[(E)-(3-prop-2-enoxyphenyl)methylideneamino]benzamide](/img/structure/B12010797.png)
![1-(Octadecylamino)-3-propylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12010804.png)

